Cas no 508-52-1 (Ouabagenin)

Ubarin nuahagen in; (.; a \t rn}}h}ctthidin called c= toxic Convolvulus Caoyuan. Colorless crystal. Melting point 2b2-265 Fei '[anhydrous substance) \ optical rotation [.to t}l.3'l aqueous solution), soluble in hot water \ dilute ethyl alcohol, insoluble in ether \ chloroform II as a kind of sterol \ as a plant-based heart poison}r bar (curare) glycoximine.
Ouabagenin structure
Ouabagenin structure
Product Name:Ouabagenin
CAS No:508-52-1
Molecular Formula:C23H34O8
Molecular Weight:438.51126
CID:368035
PubChem ID:12313812

Ouabagenin Properties

Names and Identifiers

    • Card-20(22)-enolide,1,3,5,11,14,19-hexahydroxy-, (1b,3b,5b,11a)-
    • OUABAGENIN
    • 1BETA,3BETA,5,11ALPHA,14,19-HEXAHYDROXY-5BETA-CARD-20[22]-ENOLIDE
    • 1BETA,3BETA,5ALPHA,11ALPHA,14,19-HEXA-HYDROXY-5BETA,20[22]-CARDENOLIDE
    • G-STROPHANTHIDIN
    • Ouabain genin
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1.beta.,3.beta.,5.beta.,11.alpha.)-
    • 5beta-Card-20(22)-enolide, 1beta,3beta,5,11alpha,14,19-hexahydroxy-
    • OUABAGENIN [MI]
    • Ouabagenin, >=95%
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1-beta,3-beta,5-beta,11-alpha)-
    • 1-beta,3-beta,5,11-alpha,14,19-Hexahydroxy-5-beta-card-20(22)-enolide
    • 4-18-00-03554 (Beilstein Handbook Reference)
    • DTXSID901026559
    • CHEBI:71016
    • UNII-R2692W2T67
    • 1 beta,3 beta,5,11 alpha,14,19- hexahydroxy-5 beta-card-20(22)-enolide
    • SCHEMBL643840
    • NSC 97088
    • BRN 0060306
    • 1.BETA.,3.BETA.,5,11.ALPHA.,14,19-HEXAHYDROXY-5.BETA.-20(22)-CARDENOLIDE
    • 3-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one
    • Q1724241
    • CHEMBL2068926
    • NSC-97088
    • 1beta,3beta,5,11alpha,14,19-Hexahydroxy-5beta-card-20(22)-enolide
    • 5-beta-Card-20(22)-enolide, 1-beta,3-beta,5,11-alpha,14,19-hexahydroxy-
    • R2692W2T67
    • 508-52-1
    • HY-W754708
    • Card-20(22)-enolide, 1,3,5,11,14,19-hexahydroxy-, (1-beta,3-beta,5-beta,11-alpha)-(9CI)
    • 5beta-Card-20(22)-enolide, 1beta,3beta,5,11alpha,14,19-hexahydroxy-(8CI)
    • CS-0815075
    • 1 beta,3 beta,5,11 alpha,14,19-hexahydroxy-5 beta-card-20(22)-enolide
    • CARD-20(22)-ENOLIDE, 1,3,5,11,14,19-HEXAHYDROXY-, (1BETA,3BETA,5BETA,11ALPHA)-
    • 1BETA,3BETA,5,11ALPHA,14,19-HEXAHYDROXY-5BETA-20(22)-CARDENOLIDE
    • InChIKey: BXSABLKMKAINIU-QOHCMMFCSA-N
    • Inchi: InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3/t13-,14+,15+,16+,17+,19+,20+,21-,22+,23-/m0/s1
    • SMILES: CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O

Computed Properties

  • Exact Mass: 438.22500
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 8
  • Rotatable Bond Count: 2
  • Monoisotopic Mass: 438.22536804g/mol
  • Heavy Atom Count: 31
  • Complexity: 813
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 10
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 148

Experimental Properties

  • LogP: -0.36680
  • PSA: 147.68000
  • Melting Point: 250-256 ºC
  • Solubility: Slightly soluble (2.1 g/l) (25 º C),
  • Color/Form: Not determined
  • Solubility: Not determined
  • Density: 1.520±0.06 g/cm3 (20 ºC 760 Torr),

Ouabagenin Pricemore >>

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
A2B Chem LLC
AG19454-5mg
OUABAGENIN
508-52-1
5mg
$300.00 2024-04-19
TRC
O619630-5mg
Ouabagenin
508-52-1
5mg
$ 184.00 2023-09-06

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